1,3-Benzoxazole, 2-(2-propenylthio)-
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Overview
Description
2-(Allylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-(Allylthio)benzo[d]oxazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the allylthio group to a thiol or thioether.
Substitution: The allylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Allylthio)benzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Allylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Comparison
2-(Allylthio)benzo[d]oxazole is unique due to the presence of the allylthio group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced reactivity and selectivity in certain reactions. Additionally, its potential biological activities, such as anticancer and antimicrobial properties, make it a valuable compound for further research .
Properties
CAS No. |
50463-17-7 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2 |
InChI Key |
JNQGKEVYGVTDKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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